molecular formula C13H12N2O2 B13800363 2-(4-Ethylphenyl)pyrimidine-5-carboxylic acid CAS No. 65586-75-6

2-(4-Ethylphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B13800363
CAS No.: 65586-75-6
M. Wt: 228.25 g/mol
InChI Key: TYELRURQJCEDMF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)pyrimidine-5-carboxylic acid typically involves the reaction of 4-ethylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a cyclization process to form the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound often utilize palladium-catalyzed carbonylation reactions. For instance, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Ethylphenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)pyrimidine-5-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help in reducing inflammation and combating microbial infections.

Comparison with Similar Compounds

  • 2-(4-Methylphenyl)pyrimidine-5-carboxylic acid
  • 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid
  • 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

Comparison: 2-(4-Ethylphenyl)pyrimidine-5-carboxylic acid stands out due to its unique ethyl group, which imparts distinct chemical and biological properties. Compared to its methyl, chloro, and fluoro analogs, the ethyl derivative exhibits enhanced anti-inflammatory and antimicrobial activities .

Properties

CAS No.

65586-75-6

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-(4-ethylphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c1-2-9-3-5-10(6-4-9)12-14-7-11(8-15-12)13(16)17/h3-8H,2H2,1H3,(H,16,17)

InChI Key

TYELRURQJCEDMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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